
DOTA satoreotide
Overview
Description
DOTA satoreotide (also known as DOTA-JR11 or satoreotide tetraxetan) is a radiopharmaceutical conjugate comprising the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the somatostatin receptor (SSTR) antagonist satoreotide. This compound is designed for theranostic applications, enabling both diagnostic imaging (e.g., with ⁶⁸Ga) and targeted radionuclide therapy (e.g., with ¹⁷⁷Lu) in neuroendocrine tumors (NETs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of satoreotide tetraxetan involves multiple steps, starting with the preparation of the peptide backbone, followed by the conjugation of the chelating agent tetraxetan. The peptide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .
Once the peptide is synthesized, it is conjugated with tetraxetan, a chelating agent that can bind to radioactive isotopes like lutetium-177. This conjugation is usually carried out in aqueous conditions with a pH of around 7-8, using a coupling reagent such as EDC or NHS .
Industrial Production Methods
Industrial production of satoreotide tetraxetan follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for SPPS, large-scale purification systems like HPLC, and stringent quality control measures to ensure the purity and efficacy of the final product. The conjugation with tetraxetan is also scaled up, with careful monitoring of reaction conditions to achieve high yields and consistent quality .
Chemical Reactions Analysis
Radiolabeling Reactions
DOTA-satoreotide binds lutetium-177 (¹⁷⁷Lu) for therapeutic use. The radiolabeling process involves:
Reaction Conditions:
Key Parameters:
Parameter | Value | Reference |
---|---|---|
Radiochemical yield (RCY) | >95% | |
Radiochemical purity (RCP) | >99% | |
Molar activity | 50–100 GBq/µmol |
The reaction follows a single-step substitution mechanism , where ¹⁷⁷Lu³⁺ replaces protons in the DOTA macrocycle .
Stability in Biological Media:
Medium | Stability (24 hrs) | Major Degradation Products | Reference |
---|---|---|---|
Phosphate-buffered saline (PBS) | 77% intact | Oxidized methionine residues | |
Mouse serum | 81% intact | Proteolytic cleavage products |
Oxidation at methionine residues is mitigated by gentisic acid . Reduction of disulfide bonds (e.g., using TCEP) has been reported in acidic conditions.
Receptor Binding and Internalization
DOTA-satoreotide acts as a somatostatin receptor subtype 2 (SSTR2) antagonist . Key binding metrics compared to agonists:
The antagonist shows higher receptor occupancy due to binding to both internalized and surface SSTR2 sites .
Comparative Pharmacokinetics
Biodistribution studies in murine models reveal distinct organ uptake profiles:
Organ | [¹⁷⁷Lu]Lu-DOTA-satoreotide (%ID/g) | [¹⁷⁷Lu]Lu-DOTA-TATE (%ID/g) |
---|---|---|
Tumor | 12.5 ± 1.8 | 6.2 ± 1.1 |
Kidneys | 8.4 ± 0.9 | 4.1 ± 0.7 |
Liver | 3.2 ± 0.5 | 1.8 ± 0.3 |
Scientific Research Applications
Satoreotide tetraxetan has a wide range of scientific research applications:
Chemistry: Used in the study of peptide synthesis and chelation chemistry.
Biology: Investigated for its role in targeting somatostatin receptors in various cell lines.
Medicine: Primarily used in the treatment of neuroendocrine tumors through peptide receptor radionuclide therapy (PRRT). .
Industry: Utilized in the production of radiopharmaceuticals for cancer treatment.
Mechanism of Action
Satoreotide tetraxetan exerts its effects by binding to somatostatin type 2 receptors, which are overexpressed in certain tumors. Once bound, the compound is internalized by the cancer cells, delivering targeted radiation from the radioactive isotope lutetium-177. This targeted approach allows for the destruction of cancer cells while sparing surrounding healthy tissue .
Comparison with Similar Compounds
Structural Features :
- Satoreotide backbone: A cyclic peptide with the sequence DOTA-(p-Cl-Phe-cyclo(D-Cys-Phe-D-4-amino-Phe(carbamoyl)-Lys-Thr-Cys))D-Tyr-NH₂ .
- DOTA moiety : Enables stable complexation with radiometals (e.g., ¹⁷⁷Lu, ⁶⁸Ga) for imaging/therapy .
Mechanism :
As an SSTR antagonist, DOTA satoreotide binds to SSTR2 and SSTR5 with high affinity, blocking agonist-induced receptor internalization. This results in prolonged tumor retention compared to agonists like DOTA-TATE .
Below, this compound is compared to structurally and functionally related SSTR-targeting radiopharmaceuticals:
Table 1: Key Properties of DOTA-Conjugated Somatostatin Analogs
Key Differentiators:
Receptor Binding Profile :
- This compound exhibits dual high affinity for SSTR2 (IC₅₀ = 0.3 nM) and SSTR5 (IC₅₀ = 6.7 nM), whereas DOTA-TATE is highly selective for SSTR2 (IC₅₀ = 0.2 nM) .
- Antagonists like this compound show superior tumor retention due to lack of receptor internalization, enhancing therapeutic radiation dose delivery .
Pharmacokinetics: Tumor Uptake: In preclinical models, ⁶⁸Ga-DOTA satoreotide demonstrated 1.5-fold higher tumor-to-background ratios than ⁶⁸Ga-DOTA-TATE .
Clinical Performance :
- Imaging : In a head-to-head trial, ⁶⁸Ga-DOTA satoreotide detected 15% more metastatic lesions in NET patients compared to ⁶⁸Ga-DOTA-TATE .
- Therapy : Preliminary data show ¹⁷⁷Lu-DOTA satoreotide achieves tumor absorbed doses of 2–4 Gy/MBq, comparable to ¹⁷⁷Lu-DOTA-TATE but with longer intratumoral retention .
Table 2: Clinical Trial Outcomes (Selected Studies)
Biological Activity
DOTA satoreotide, a somatostatin analog, has garnered attention for its potential in treating neuroendocrine tumors (NETs) through peptide receptor radionuclide therapy (PRRT). This article delves into its biological activity, efficacy, and safety based on diverse research findings.
This compound functions primarily as a somatostatin receptor (SSTR) antagonist, specifically targeting SSTR subtype 2 (SST2). This compound binds to SST2 receptors on tumor cells, inhibiting tumor growth and inducing apoptosis. The binding affinity of this compound is significantly higher than that of traditional agonists like DOTA-TATE, allowing for enhanced therapeutic efficacy.
2. Comparative Efficacy in Clinical Studies
A pivotal study compared the anti-tumor activity of this compound with DOTA-TATE in patients with metastatic NETs. The findings indicated that:
- Tumor Uptake : this compound demonstrated a 3.5-fold higher median tumor dose and over two-fold higher tumor-to-kidney dose ratios compared to DOTA-TATE .
- Progression-Free Survival (PFS) : Patients treated with this compound had a median PFS of 21 months , significantly longer than the control group receiving standard treatments .
Table 1: Summary of Clinical Findings
Parameter | This compound | DOTA-TATE |
---|---|---|
Median Tumor Dose | Higher by 3.5x | Baseline |
Tumor-to-Kidney Ratio | Higher by 2x | Baseline |
Median PFS | 21 months | 8.5 months |
Disease Control Rate (DCR) | 85% | 79% |
3. In Vitro and In Vivo Studies
In vitro studies have shown that this compound binds to nearly twice as many SST2 receptors compared to DOTA-TATE. This was evidenced by saturation binding assays which reported a mean Bmax of 3210 fmol/mg protein for this compound versus 1790 fmol/mg protein for DOTA-TATE .
In vivo experiments further corroborated these findings, demonstrating that:
- DNA Damage Induction : this compound was associated with increased DNA double-strand breaks (DSBs), indicating enhanced cytotoxic effects on tumor cells .
- Tumor Growth Inhibition : Mice treated with this compound exhibited a significantly longer time to reach a tumor volume of 850 mm³ compared to those treated with DOTA-TATE .
4. Case Studies and Patient Outcomes
Several case studies have highlighted the clinical benefits of using this compound in patients with advanced NETs:
- A cohort study involving 261 patients revealed that treatment with this compound led to significant improvements in survival rates and quality of life .
- Adverse events were monitored, showing that while most patients experienced some degree of side effects, they were manageable and did not lead to treatment discontinuation .
5. Safety Profile
The safety profile of this compound appears favorable when compared to traditional therapies. Most adverse events reported were mild to moderate, primarily involving hematological parameters without significant renal toxicity .
Table 2: Adverse Events Reported
Adverse Event | Incidence (%) |
---|---|
Hematological Changes | 93% |
Renal Toxicity | Minimal |
Other Mild Effects | Common |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and characterizing DOTA satoreotide for preclinical studies?
- Methodological Answer : The synthesis involves a two-step aseptic process: (1) reconstituting the satoreotide precursor with sterile sodium acetate, and (2) radiolabeling with isotopes like gallium-68 using hydrochloric acid. Characterization requires HPLC for radiochemical purity (>95%) and mass spectrometry for structural validation. Stability testing under refrigeration (-20°C) is essential to ensure integrity .
Q. How does this compound target somatostatin receptor subtype 2 (SST2) in tumor models?
- Methodological Answer : Samoreotide, the peptide component, binds SST2 with high affinity due to its structural mimicry of endogenous somatostatin. Radiolabeled this compound leverages this targeting for imaging/therapy. Validate receptor specificity via competitive binding assays using SST2-positive cell lines (e.g., AR42J rat pancreatic cancer cells) and blocking studies with cold somatostatin analogs .
Q. What are the optimal storage and handling protocols for this compound to prevent degradation?
- Methodological Answer : Store lyophilized this compound at -20°C in airtight, light-protected vials. Reconstitute with sterile buffers (e.g., sodium acetate, pH 4.5–5.5) immediately before use. Monitor purity via radio-TLC post-reconstitution to detect hydrolytic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in tumor uptake vs. therapeutic dose correlations observed in this compound studies?
- Methodological Answer : Discrepancies may arise from variable receptor density, hypoxia, or pharmacokinetic heterogeneity. Address this by:
- Stratifying patients via [68Ga]Ga-DOTA-satoreotide PET/CT SUVmax values.
- Correlating intratumoral isotope distribution (via autoradiography) with dosimetry models (e.g., OLINDA/EXM).
- Performing multivariate analysis to account for confounding factors like renal clearance rates .
Q. What experimental design considerations are critical for comparing this compound’s efficacy against agonists like DOTATATE?
- Methodological Answer : Use a factorial design with:
- Intervention groups : SST2 antagonists (this compound) vs. agonists (DOTATATE) labeled with identical isotopes (e.g., 177Lu or 225Ac).
- Endpoints : Tumor absorbed dose (Gy), progression-free survival, and receptor occupancy rates.
- Controls : SST2-negative tumors to confirm receptor-mediated uptake. Include blocking studies with excess cold peptide to validate specificity .
Q. How does isotope selection (e.g., 68Ga vs. 177Lu vs. 225Ac) impact this compound’s therapeutic index in preclinical models?
- Methodological Answer :
- 68Ga : Ideal for diagnostic PET imaging (t½ = 68 min; low β-energy).
- 177Lu : Suitable for medium-range β− therapy (t½ = 6.7 days; penetration ~2 mm).
- 225Ac : High-linear energy transfer α-emitter (t½ = 10 days) for micrometastases. Optimize by comparing tumor-to-kidney ratios in murine xenografts and dosimetry simulations (e.g., MIRD formalism) .
Q. What strategies improve dosimetry prediction accuracy for this compound in heterogeneous tumors?
- Methodological Answer :
- Use voxel-level dosimetry (e.g., using GATE/GEANT4 Monte Carlo simulations) with SPECT/CT or PET/CT data.
- Incorporate tumor heterogeneity metrics (e.g., SUV variance, necrotic core volume) into absorbed dose models.
- Validate against ex vivo radiobiological assays (e.g., clonogenic survival post-irradiation) .
Q. How can researchers optimize this compound’s pharmacokinetics to reduce off-target toxicity?
- Methodological Answer :
- PEGylation : Modify the peptide backbone with polyethylene glycol to prolong circulation time and reduce renal uptake.
- Dosing regimen : Fractionate administered activity (e.g., 2–4 cycles of 177Lu-DOTA-satoreotide) to mitigate hematologic toxicity.
- Chelator optimization : Compare DOTA with alternative chelators (e.g., macropa) for improved in vivo stability .
Q. Tables for Key Data
Table 1 : Isotope Comparison for this compound
Table 2 : Common Experimental Pitfalls and Solutions
Properties
IUPAC Name |
2-[4-[2-[[(2S)-1-[[(4R,7S,10S,13R,16S,19S)-10-(4-aminobutyl)-4-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-13-[[4-(carbamoylamino)phenyl]methyl]-16-[[4-[[(4S)-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]phenyl]methyl]-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H98ClN19O21S2/c1-41(95)63-72(113)87-57(70(111)83-51(64(77)105)30-45-11-19-49(96)20-12-45)40-117-116-39-56(86-67(108)52(31-42-5-13-46(75)14-6-42)81-59(98)35-91-22-24-92(36-60(99)100)26-28-94(38-62(103)104)29-27-93(25-23-91)37-61(101)102)71(112)85-54(33-43-7-15-47(16-8-43)79-66(107)55-34-58(97)89-74(115)88-55)69(110)84-53(32-44-9-17-48(18-10-44)80-73(78)114)68(109)82-50(65(106)90-63)4-2-3-21-76/h5-20,41,50-57,63,95-96H,2-4,21-40,76H2,1H3,(H2,77,105)(H,79,107)(H,81,98)(H,82,109)(H,83,111)(H,84,110)(H,85,112)(H,86,108)(H,87,113)(H,90,106)(H,99,100)(H,101,102)(H,103,104)(H3,78,80,114)(H2,88,89,97,115)/t41-,50+,51-,52+,53-,54+,55+,56-,57+,63+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZDXGQUNVNYQP-MXEXKMKYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CC=C(C=C2)NC(=O)N)CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CC5=CC=C(C=C5)Cl)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@H](CC7=CC=C(C=C7)O)C(=O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H98ClN19O21S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1689.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039726-31-2 | |
Record name | DOTA satoreotide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1039726312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SATOREOTIDE TETRAXETAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC1O2FB9FV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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